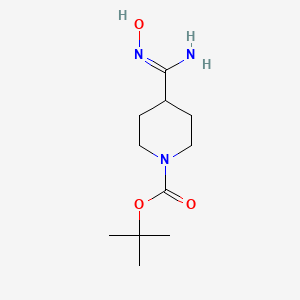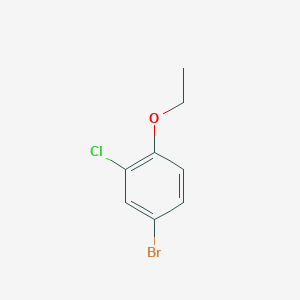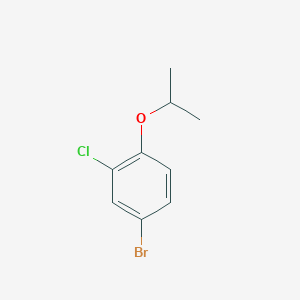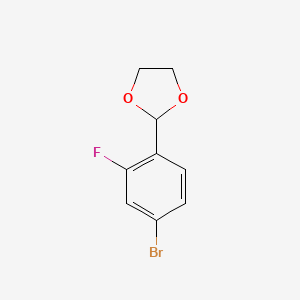
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H2BrF5 and its molecular weight is 260.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organometallic Synthesis
The compound serves as a starting material for organometallic synthesis, allowing for the preparation of phenylmagnesium, phenyllithium, and phenylcopper intermediates. These intermediates are crucial for a wide range of synthetically useful reactions, highlighting the compound's versatility in creating complex molecules (Porwisiak & Schlosser, 1996).
Aryne Chemistry
It plays a key role in aryne chemistry, particularly in the formation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene through reactions with lithium diisopropylamide. This process enables the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, showcasing its utility in constructing complex aromatic systems with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
The compound also contributes to the study of molecular structures, particularly in examining C-H···Br, C-Br···Br, and C-Br···π interactions in bromo- and/or bromomethyl-substituted benzenes. Such studies are critical for understanding the fundamental aspects of chemical bonding and molecular interactions, which are essential for the design of new materials and catalysts (Jones, Kuś, & Dix, 2012).
Regioselective Metalation
Additionally, the compound demonstrates significant potential in regioselective metalation studies. It undergoes deprotonation adjacent to the halogen substituent under specific conditions, offering insights into the control of chemical reactivity and the synthesis of regioselectively functionalized aromatic compounds. This knowledge is invaluable for the development of new synthetic methodologies (Mongin, Desponds, & Schlosser, 1996).
Mechanism of Action
Target of Action
It is known to be employed in the lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , which involve the cross-coupling of organoboron compounds with organic halides or triflates in the presence of a palladium catalyst .
Biochemical Pathways
Its involvement in the synthesis of carbazoles and dibenzofurans suggests that it may influence pathways related to these compounds .
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 2.27 .
Result of Action
Its role in the synthesis of carbazoles and dibenzofurans suggests that it may contribute to the properties and activities of these compounds .
Action Environment
It is known to be stable under normal storage conditions (sealed in dry, 2-8°c) .
Biochemical Analysis
Biochemical Properties
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the halogenated aromatic ring binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress response and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, particularly those genes involved in detoxification and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular processes, including alterations in cell cycle regulation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a specific dosage level results in significant changes in biological activity . High doses of this compound can cause toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues can affect its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification and metabolism . The subcellular localization of this compound can influence its effects on cellular processes and overall biological activity .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCYVHNJMSHKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)





